

Technical Whitepaper: Methyl (2R)-2-hydroxy-4-methylpentanoate in Advanced Drug Development

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Compound of Interest

Compound Name:	<i>methyl (2R)-2-hydroxy-4-methylpentanoate</i>
CAS No.:	112529-90-5
Cat. No.:	B3082433

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Executive Summary & Chemical Identity

As a Senior Application Scientist, I frequently encounter the need for high-purity chiral synthons in the development of targeted therapeutics. **Methyl (2R)-2-hydroxy-4-methylpentanoate** (often referred to as Methyl D-leucate or methyl (R)-2-hydroxyisocaproate) is a critical [1](#)

[1](#)[1]. Its precise stereochemistry at the C2 position serves as a foundational building block for synthesizing [2](#)[2].

The integrity of downstream drug synthesis relies entirely on the physical and enantiomeric purity of this starting material. This guide provides an in-depth analysis of its physicochemical properties, the mechanistic reasoning behind its analytical validation, and field-proven protocols for laboratory handling.

Chemical Identifiers:

- IUPAC Name: **Methyl (2R)-2-hydroxy-4-methylpentanoate**
- CAS Registry Number:
- Molecular Formula: C7H14O3[3]
- Molecular Weight: 146.19 g/mol
- SMILES: CC(C)CC(OC)=O[1]

Core Physicochemical Properties

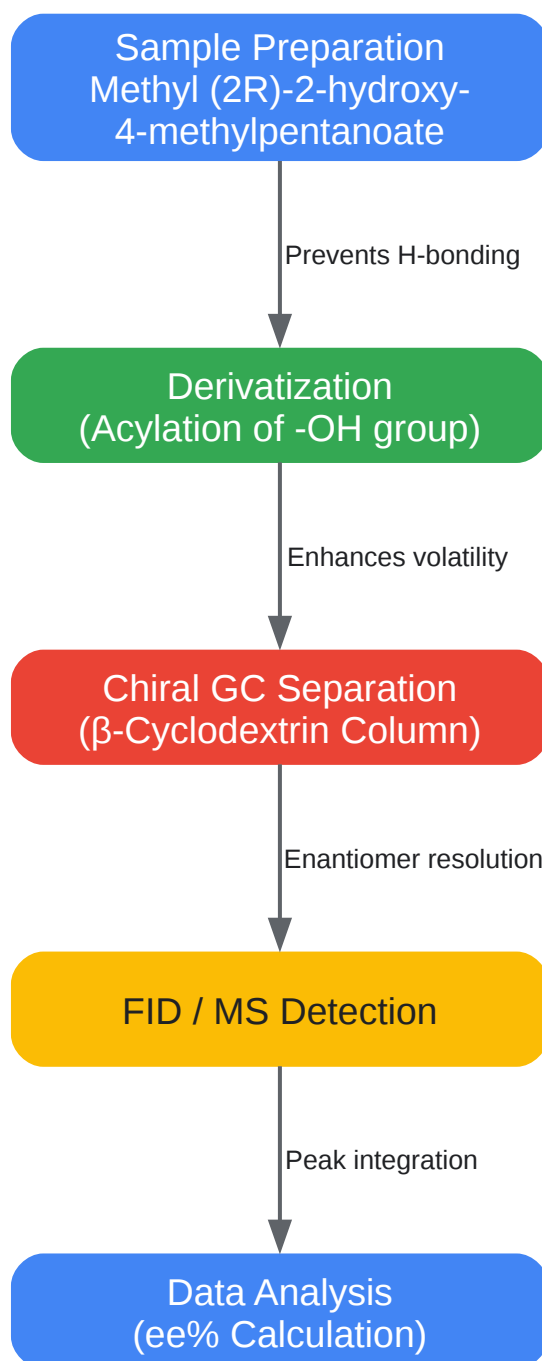
Understanding the macroscopic physical properties of **methyl (2R)-2-hydroxy-4-methylpentanoate** is essential for predicting its behavior in organic synthesis, extraction workflows, and chromatographic purification. The presence of the methyl ester significantly increases the molecule's volatility and lipophilicity compared to its free acid counterpart (D-leucic acid), while the free C2-hydroxyl group maintains its ability to act as a hydrogen bond donor.

Property	Value	Experimental Context & Source
Appearance	Clear, colorless liquid	Visual inspection at standard temperature and pressure (STP)[2][3].
Boiling Point	181.6 °C (at 760 mmHg) 72 °C (at 10 mmHg)	High volatility requires careful solvent evaporation during workups[2][3].
Density (Specific Gravity)	0.951 – 1.002 g/cm ³	Varies slightly by temperature (typically measured at 20°C)[2][3].
Refractive Index ()	1.425 – 1.435	Used as a rapid, non-destructive check for gross impurities[3].
Solubility	Miscible in polar organics	Soluble in methanol, ethanol, and lipids; slightly soluble in water[2][3].
Odor Profile	Sweet, fruity, musty	Characteristic of short-chain -hydroxy esters[3].

Analytical Validation Workflows

To ensure scientific integrity, every analytical protocol must be a self-validating system. The following workflows detail the exact methodologies required to verify the physical and enantiomeric properties of this compound.

Workflow Visualization: Enantiomeric Purity Validation



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Fig 1: Step-by-step logical workflow for Chiral GC validation of the (2R) enantiomer.

Protocol 1: Determination of Enantiomeric Excess (ee) via Chiral GC

Because the (2R) enantiomer and the (2S) enantiomer possess identical boiling points and densities, chiral chromatography is mandatory to confirm stereochemical identity.

- Objective: Quantify the enantiomeric purity and rule out racemization.
- Causality of Method Choice:
 - hydroxy esters lack strong UV chromophores, making standard HPLC-UV ineffective. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is highly sensitive for [3\[3\]](#).
- Step 1: Derivatization. Dissolve 10 mg of the sample in 1 mL of anhydrous dichloromethane (DCM). Add 50 μ L of trifluoroacetic anhydride (TFAA) and incubate at 40°C for 20 minutes.
 - Expert Insight: The free C2-hydroxyl group causes severe peak tailing in GC due to hydrogen bonding with the stationary phase. Acylating this group improves peak symmetry and sharpens resolution.
- Step 2: Preparation for Injection. Gently evaporate the excess TFAA under a nitrogen stream and reconstitute the residue in 1 mL of GC-grade hexane.
- Step 3: Chromatographic Separation. Inject 1 μ L into a GC-FID equipped with a chiral β -cyclodextrin capillary column. Set the injector to 220°C with a split ratio of 50:1.
- Step 4: Temperature Programming. Hold isothermally at 100°C for 15 minutes, then ramp at 5°C/min to 160°C.
 - Expert Insight: A slow, isothermal start maximizes the interaction time between the derivatized enantiomers and the chiral cyclodextrin cavities, ensuring baseline separation.
- Step 5: Self-Validation. Run a derivatized [3\[3\]](#) immediately prior to the sample. This confirms the exact retention times of both the (R) and (S) isomers and validates that the column's separation factor () is .

Protocol 2: High-Precision Density Determination

Density is a fundamental physical property used to verify the bulk purity of the liquid ester before it is committed to a synthesis reaction.

- Objective: Measure the specific gravity to a precision of g/cm^3 .
- Step 1: Calibration. Clean an oscillating U-tube densitometer with ethanol and dry it with filtered air. Calibrate the instrument using ultra-pure degassed water and dry air at exactly 20.0°C .
- Step 2: Sample Introduction. Introduce ~ 1 mL of **methyl (2R)-2-hydroxy-4-methylpentanoate** into the measuring cell using a glass Luer-slip syringe.
 - Expert Insight: Ensure absolutely no micro-bubbles are trapped in the U-tube. Air bubbles drastically reduce the oscillating mass, leading to false-low density readings.
- Step 3: Thermal Equilibration. Allow the sample to reach thermal equilibrium at 20.0°C (
).
 - Expert Insight: Density is highly temperature-dependent. A mere 1°C fluctuation can alter the reading of organic esters by up to 0.001 g/cm^3 .
- Step 4: Measurement. Record the density. A pure sample should yield a value between 0.951 and 1.002 g/cm^3 ^{[2][3]}.

Mechanistic Insights in Drug Development

Why is **methyl (2R)-2-hydroxy-4-methylpentanoate** so highly valued in medicinal chemistry?

- Stereospecific Control: The (2R) stereocenter dictates the 3D conformation of the resulting drug molecule^[2]. When incorporated into depsipeptides (peptides where one or more amide bonds are replaced by ester bonds), this specific stereochemistry forces the peptide backbone into unique secondary structures, directly impacting its binding affinity to target proteins.

- **Orthogonal Reactivity:** The molecule possesses two distinct reactive sites. The methyl ester acts as a built-in protecting group for the carboxylic acid, allowing chemists to selectively react the C2-hydroxyl group (e.g., via a Mitsunobu inversion or etherification) without unwanted side reactions at the carboxylate terminus.
- **Lipophilicity Tuning:** The conversion of D-leucic acid to its methyl ester significantly increases the molecule's partition coefficient (LogP). In prodrug design, attaching this moiety can enhance the passive membrane permeability of a highly polar active pharmaceutical ingredient (API).

References

- Title: **Methyl (2R)-2-hydroxy-4-methylpentanoate 95%** | CAS: 112529-90-5 Source: AChemBlock URL:[1](#)
- Title: **Methyl (2R)-2-hydroxy-4-methylpentanoate** | 112529-90-5 Source: Sigma-Aldrich URL:
- Title: (S)-methyl 2-hydroxy-4-methylpentanoate - 17392-84-6 (Physicochemical Profile) Source: Vulcanchem URL:[2](#)
- Title: Online Edition: "Specifications for Flavourings" (JECFA No. 590) Source: Food and Agriculture Organization (FAO) URL:[3](#)

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Sources

- [1. Methyl \(2R\)-2-hydroxy-4-methylpentanoate 95% | CAS: 112529-90-5 | AChemBlock \[achemblock.com\]](#)
- [2. \(S\)-methyl 2-hydroxy-4-methylpentanoate \(17392-84-6\) for sale \[vulcanchem.com\]](#)
- [3. Food safety and quality: details \[fao.org\]](#)

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